molecular formula C11H16O2 B1295672 2,2-Dimethyl-1-phenylpropane-1,3-diol CAS No. 33950-46-8

2,2-Dimethyl-1-phenylpropane-1,3-diol

Cat. No.: B1295672
CAS No.: 33950-46-8
M. Wt: 180.24 g/mol
InChI Key: UTWCLCFHXYGTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-phenylpropane-1,3-diol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71578. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

2,2-Dimethyl-1-phenylpropane-1,3-diol is involved in various chemical reactions and synthesis processes. For example, it participates in reactions with urea and 1-methylurea, leading to the formation of bicyclic and spiro compounds (Butler, Hussain, & Leitch, 1980). Additionally, a method for synthesizing 2-phenylpropane-1,3-diol, which closely relates to this compound, has been reported, showing an 80.1% yield and 99% purity based on HPLC analysis (Zhang Xiu-qin, 2009).

Mechanistic Studies and Catalysts

Mechanistic studies have explored the chemical properties and reactions of related compounds. For instance, this compound's reaction with diborane in specific conditions has been investigated (Marshall & Prager, 1977). In the realm of catalysis, novel cyclic and bicyclic 1,3-diols, closely related to this compound, have been synthesized and used as catalysts for the asymmetric addition of diethylzinc to aromatic aldehydes (Sarvary, Wan, & Frejd, 2002).

Photochemical Studies

Photochemical studies involving derivatives of this compound have been conducted. For example, the photochemical reaction of phenyl-substituted 1,3-diketones, including 2,2-dimethyl-1-phenyl-1,3-diketones, has been explored, revealing insights into the cyclization and cleavage products formed under irradiation (Yoshioka, Suzuki, & Oka, 1984).

Other Applications

The compound also finds use in more specialized chemical applications. For instance, its derivatives have been used in studies of intramolecular hydrogen bonds and in the synthesis of novel optically active compounds (Clark, Emsley, & Hibbert, 1989); (Moldovan et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

2,2-dimethyl-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWCLCFHXYGTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290873
Record name 2,2-dimethyl-1-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33950-46-8
Record name NSC71578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-1-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1-phenylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-phenylpropane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-phenylpropane-1,3-diol
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-1-phenylpropane-1,3-diol
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-1-phenylpropane-1,3-diol
Reactant of Route 5
2,2-Dimethyl-1-phenylpropane-1,3-diol
Reactant of Route 6
2,2-Dimethyl-1-phenylpropane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.